Cas no 291765-93-0 (1,2-Phenylenediamine-d4)

1,2-Phenylenediamine-d4 is a stable, deuterated derivative of 1,2-phenylenediamine. Its deuterium substitution enhances NMR spectroscopic studies, providing increased sensitivity and resolution. This compound is ideal for research applications requiring deuterated analogues, offering improved spectral properties and reduced background interference.
1,2-Phenylenediamine-d4 structure
1,2-Phenylenediamine-d4 structure
商品名:1,2-Phenylenediamine-d4
CAS番号:291765-93-0
MF:C6H8N2
メガワット:112.165767669678
MDL:MFCD06658622
CID:915391
PubChem ID:10772950

1,2-Phenylenediamine-d4 化学的及び物理的性質

名前と識別子

    • 1,2-benzene-d4-diamine
    • 1,2-Phenylenediamine-d4
    • o-Phenylenediamine-3,4,5,6-d4
    • 1,2-Benzenediacetonitrile
    • 1,2-di(cyanomethyl)benzene
    • 1,2-phenylenediacetonitrile
    • 1,2-phenylenediamine-3,4,5,6-2H4
    • 2-PHENYLENEDIACETONITRILE
    • 3,4,5,6-tetradeuterio-benzene-1,2-diamine
    • O-BENZENEDIACETONITRILE
    • o-Bis(cyanomethyl)benzene
    • o-Phenylendiacetonitri
    • o-Phenylendiamin-3,4,5,6-d4
    • o-phenylenedi-acetonitrile
    • O-XYLYLENE CYANIDE
    • o-Xylylene dicyanide
    • 291765-93-0
    • (?H?)benzene-1,2-diamine
    • SCHEMBL14825159
    • GEYOCULIXLDCMW-RHQRLBAQSA-N
    • D98178
    • DB-311371
    • 3,4,5,6-Tetradeuteriobenzene-1,2-diamine
    • MDL: MFCD06658622
    • インチ: InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D
    • InChIKey: GEYOCULIXLDCMW-RHQRLBAQSA-N
    • ほほえんだ: C1=CC=C(C(=C1)N)N

計算された属性

  • せいみつぶんしりょう: 112.093855247g/mol
  • どういたいしつりょう: 112.093855247g/mol
  • 同位体原子数: 4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 62.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 52Ų

1,2-Phenylenediamine-d4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1250723-500mg
1,2-BENZENE-D4-DIAMINE
291765-93-0 98%D
500mg
$1400 2023-05-17
AstaTech
D98178-0.25/G
1,2-BENZENE-D4-DIAMINE
291765-93-0 95%
0.25g
$566 2023-09-19
eNovation Chemicals LLC
Y1250723-250mg
1,2-BENZENE-D4-DIAMINE
291765-93-0 98%D
250mg
$1110 2024-06-06
eNovation Chemicals LLC
Y1250723-1g
1,2-BENZENE-D4-DIAMINE
291765-93-0 98%D
1g
$2080 2024-06-06
AstaTech
D98178-0.1/G
1,2-BENZENE-D4-DIAMINE
291765-93-0 95%
0.1g
$391 2023-09-19
TRC
P319842-250mg
1,2-Phenylenediamine-d4
291765-93-0
250mg
$ 1774.00 2023-09-06
TRC
P319842-25mg
1,2-Phenylenediamine-d4
291765-93-0
25mg
$ 230.00 2023-09-06
AstaTech
D98178-1/G
1,2-BENZENE-D4-DIAMINE
291765-93-0 95%
1g
$1101 2023-09-19
A2B Chem LLC
AF31659-500mg
1,2-BENZENE-D4-DIAMINE
291765-93-0 95% by HPLC; 98% atom D
500mg
$699.00 2024-04-20
A2B Chem LLC
AF31659-1g
1,2-BENZENE-D4-DIAMINE
291765-93-0 95
1g
$1109.00 2024-04-20

1,2-Phenylenediamine-d4 関連文献

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1,2-Phenylenediamine-d4に関する追加情報

Professional Introduction to 1,2-Phenylenediamine-d4 (CAS No. 291765-93-0)

1,2-Phenylenediamine-d4, a deuterated derivative of 1,2-phenylenediamine, is a compound of significant interest in the field of pharmaceutical research and chemical synthesis. The CAS number 291765-93-0 uniquely identifies this molecule, distinguishing it from its non-deuterated counterpart. This introduction delves into the properties, applications, and recent advancements involving this specialized compound.

1,2-Phenylenediamine, also known as m-diamino benzene, is a versatile aromatic diamine commonly used as an intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. The introduction of deuterium atoms in the 1,2-Phenylenediamine-d4 molecule enhances its stability and isotopic purity, making it an invaluable tool in analytical chemistry and drug development.

The deuterated version of this compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where the presence of deuterium atoms provides a clearer distinction between different chemical environments. This property is crucial for elucidating complex molecular structures and studying reaction mechanisms. Recent studies have leveraged 1,2-Phenylenediamine-d4 to investigate the metabolic pathways of certain pharmaceuticals, offering insights that were previously unattainable with non-deuterated analogs.

In the realm of drug discovery, 1,2-Phenylenediamine-d4 has been employed in the synthesis of novel therapeutic agents. Its structural framework allows for modifications that can enhance drug efficacy and reduce side effects. For instance, researchers have utilized this compound to develop new antimalarial agents by incorporating it into the core structure of potential drug candidates. The deuterated version ensures that these modifications are accurately monitored during synthesis and characterization.

The pharmaceutical industry has also explored the use of 1,2-Phenylenediamine-d4 in the development of contrast agents for medical imaging. Deuterated compounds often exhibit improved solubility and stability in biological systems, making them ideal for diagnostic applications. Current research is focusing on optimizing these properties to create next-generation imaging agents that offer higher resolution and longer-lasting effects.

Beyond pharmaceuticals, 1,2-Phenylenediamine-d4 finds applications in materials science. Its ability to form stable complexes with metal ions makes it useful in catalysis and polymer chemistry. Researchers are investigating its potential as a ligand in transition metal catalysis, where it could facilitate more efficient and sustainable chemical reactions. This application is particularly relevant in the context of green chemistry initiatives aimed at reducing waste and energy consumption.

The synthesis of 1,2-Phenylenediamine-d4 requires precise control over reaction conditions to ensure high isotopic enrichment. Advanced techniques such as catalytic hydrogenation under deuterium gas atmosphere are commonly employed. These methods allow for the selective incorporation of deuterium atoms while maintaining the integrity of the molecular structure. Recent advancements in synthetic methodologies have improved yield and purity, making large-scale production more feasible.

In conclusion, 1,2-Phenylenediamine-d4 (CAS No. 291765-93-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical research, medical imaging, materials science, and catalysis underscores its importance in modern chemistry. As research continues to evolve, the utility of this deuterated derivative is expected to expand further, driving innovation and discovery in various fields.

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